(Z)-2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile
Description
Properties
IUPAC Name |
2-[[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl]oxy]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-13(2)15-5-3-14(4-6-15)11-19-20(22)17-8-7-16(23-10-9-21)12-18(17)24-19/h3-8,11-13H,10H2,1-2H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKPSJRQLXGHNY-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a synthetic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The compound has the following characteristics:
- Molecular Formula : C23H18O5
- Molecular Weight : 374.4 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is primarily attributed to its structural features, which facilitate interactions with various biological targets:
- Antioxidant Activity : The presence of the benzofuran moiety may enhance its ability to scavenge free radicals, contributing to its antioxidant properties.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
Anticancer Properties
Research indicates that derivatives of benzofuran compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines like MDA-MB-231, a breast cancer cell line. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Benzaldehyde derivatives have been studied for their ability to disrupt cellular processes in pathogenic fungi and bacteria. For instance, redox-active benzaldehydes have demonstrated efficacy against drug-resistant fungal strains by targeting cellular antioxidation systems .
Study on Anticancer Effects
A study published in a peer-reviewed journal evaluated the anticancer effects of a similar benzofuran derivative. The results indicated that the compound significantly reduced cell viability in MDA-MB-231 cells with an IC50 value of approximately 20 µM. The study attributed this effect to increased oxidative stress and DNA damage .
Research on Antimicrobial Properties
In another study focusing on antimicrobial activity, a series of substituted benzaldehyde thiosemicarbazide compounds were synthesized and tested against xanthine oxidase (XO). The results suggested that modifications at specific positions on the benzene ring enhanced inhibitory activity against XO, which is crucial for uric acid metabolism .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic strategies are recommended for synthesizing (Z)-2-((2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile?
Answer:
The synthesis typically involves a multi-step approach:
Core Formation: Construct the benzofuran core via cyclization of phenolic precursors with aldehydes under acid/base catalysis (e.g., Knoevenagel condensation for benzylidene group introduction) .
Functionalization: Introduce the acetonitrile group via nucleophilic substitution or ester-to-nitrile conversion, ensuring stereochemical control (e.g., Z-configuration via selective reaction conditions) .
Optimization: Adjust solvents (e.g., dichloromethane, ethanol), temperature (40–80°C), and catalysts (e.g., piperidine) to enhance yield and purity .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm stereochemistry (Z-configuration) and substituent positions .
- Mass Spectrometry (MS): High-resolution MS for molecular weight validation and fragmentation pattern analysis .
- High-Performance Liquid Chromatography (HPLC): Purity assessment and isomer separation (e.g., Z/E differentiation) .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., nitrile stretch ~2250 cm⁻¹) .
Advanced: How can reaction mechanisms involving this compound be elucidated experimentally?
Answer:
- Isotopic Labeling: Track reaction pathways using deuterated solvents or 13C-labeled intermediates to identify key transition states .
- Kinetic Studies: Monitor reaction rates under varying conditions (pH, temp) to propose rate-determining steps .
- Computational Modeling: Density Functional Theory (DFT) to simulate intermediates and activation energies .
For example, the benzylidene group’s electrophilicity in Knoevenagel condensation can be studied via Hammett plots .
Advanced: How should researchers address contradictions in reported biological activity data for similar benzofuran derivatives?
Answer:
- Comparative SAR Studies: Systematically vary substituents (e.g., isopropyl vs. chloro) and measure biological endpoints (e.g., IC50 values) to isolate structural determinants .
- Assay Standardization: Replicate studies under controlled conditions (e.g., cell line consistency, solvent/DMSO concentration) .
- Meta-Analysis: Aggregate data from analogs (e.g., anti-inflammatory activity in vs. antimicrobial in ) to identify trends .
Basic: What initial biological screening assays are suitable for this compound?
Answer:
- Enzyme Inhibition Assays: Target enzymes like cyclooxygenase (COX) or kinases using fluorometric/colorimetric substrates .
- Antimicrobial Screening: Disc diffusion or microdilution against Gram+/Gram- bacteria .
- Cytotoxicity Testing: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess anticancer potential .
Advanced: Which computational methods predict target interactions for this compound?
Answer:
- Molecular Docking: Use AutoDock or Schrödinger to model binding poses with proteins (e.g., COX-2) .
- Molecular Dynamics (MD): Simulate ligand-protein stability over nanoseconds to validate docking results .
- QSAR Modeling: Corrogate substituent electronic properties (e.g., Hammett σ) with bioactivity data .
Basic: How do solvent, temperature, and pH influence the compound’s stability?
Answer:
- Solvent: Polar aprotic solvents (e.g., DMF) enhance nitrile stability vs. protic solvents (risk of hydrolysis) .
- Temperature: Store at –20°C to prevent Z→E isomerization; reactions above 60°C may degrade the benzofuran core .
- pH: Neutral to slightly acidic conditions (pH 5–7) prevent deprotonation of phenolic oxygens or nitrile hydrolysis .
Advanced: How can reaction conditions be optimized for scalable synthesis?
Answer:
- Design of Experiments (DOE): Use factorial designs to test solvent polarity, catalyst loading, and temperature interactions .
- Continuous Flow Chemistry: Enhance yield and reduce side reactions via controlled residence times .
- In Situ Monitoring: Employ TLC or inline IR to detect intermediates and terminate reactions at optimal conversion .
Advanced: What structural analogs provide insights into this compound’s SAR?
Answer:
| Analog Substituent | Biological Activity | Key Insight | Source |
|---|---|---|---|
| 4-Chlorobenzylidene | Anti-inflammatory | Electron-withdrawing groups enhance activity | |
| 5-Methylfuran Methylene | Antimicrobial | Heterocyclic moieties improve target selectivity | |
| Dimethylpropanoate Ester | Increased lipophilicity | Ester groups modulate bioavailability |
Advanced: How to validate the Z-configuration of the benzylidene group?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
